

Tebufenozide: A Comprehensive Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Insecticidal agent 18*

Cat. No.: *B15561150*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufenozide is a synthetic, non-steroidal insecticide that acts as an ecdysone agonist, mimicking the action of the insect molting hormone, 20-hydroxyecdysone. This mode of action leads to a premature and lethal molt in larval stages of targeted pests, primarily within the order Lepidoptera. Its high specificity and low toxicity to non-target organisms have made it a valuable tool in integrated pest management programs. This technical guide provides an in-depth overview of the core physicochemical properties of tebufenozide, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties of Tebufenozide

The following tables summarize the key physicochemical properties of tebufenozide, providing a comprehensive dataset for researchers and drug development professionals.

Table 1: General and Chemical Identity

Property	Value
IUPAC Name	N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide
CAS Number	112410-23-8
Chemical Formula	C ₂₂ H ₂₈ N ₂ O ₂
Molecular Weight	352.47 g/mol [1]
Appearance	White to off-white powder[2]

Table 2: Physical and Chemical Properties

Property	Value
Melting Point	191 - 191.5 °C[1]
Boiling Point	Decomposes before boiling[3]
Vapor Pressure	2.25 x 10 ⁻⁸ mm Hg at 25 °C[2]
Water Solubility	0.83 mg/L at 20 °C[1][3]
Solubility in Organic Solvents (at 20°C)	
Methanol	130,000 mg/L[3]
Acetone	74,800 mg/L[3]
Ethyl acetate	23,800 mg/L[3]
Chloroform	Slightly soluble[4]
Octanol-Water Partition Coefficient (log Kow)	4.25 at pH 7[2][3]
Stability	Stable to light in a pH 7 aqueous solution at 25°C. Stable in the dark in sterile water for 30 days at 25°C.[2]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of tebufenozide, based on internationally recognized OECD guidelines.

Determination of Melting Point (Adapted from OECD Guideline 102)

Principle: The melting point is determined as the temperature at which the material undergoes a phase transition from solid to liquid. The capillary tube method is commonly employed for crystalline powders like tebufenozide.

Apparatus:

- Melting point apparatus with a heated metal block and a temperature control system.
- Glass capillary tubes, sealed at one end.
- Calibrated thermometer or temperature sensor.

Procedure:

- Sample Preparation: A small amount of finely powdered tebufenozide is introduced into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is raised at a rate of approximately 10-20°C per minute until it is about 30°C below the expected melting point.
- The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
- The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded to define the melting range.

Determination of Water Solubility (Adapted from OECD Guideline 105 - Flask Method)

Principle: The flask method is used to determine the water solubility of substances that are soluble above 10^{-2} g/L. It involves saturating water with the test substance and measuring the concentration of the substance in the aqueous phase.

Apparatus:

- Glass flasks with stoppers.
- Constant temperature water bath or shaker.
- Centrifuge.
- Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detection - HPLC-UV).

Procedure:

- Equilibration: An excess amount of tebufenozide is added to a flask containing a known volume of distilled water.
- The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the aqueous solution.
- Analysis: A sample of the clear supernatant is carefully withdrawn and its concentration is determined using a validated analytical method, such as HPLC-UV. The solubility is reported in mg/L.

Determination of Vapor Pressure (Adapted from OECD Guideline 104 - Gas Saturation Method)

Principle: The gas saturation method involves passing a stream of inert gas over the substance at a known temperature and flow rate. The vapor pressure is calculated from the amount of substance transported by the gas.

Apparatus:

- Thermostatically controlled chamber.
- Inert gas supply (e.g., nitrogen).
- Flow meter.
- Saturation column packed with an inert support coated with tebufenozide.
- Trapping system (e.g., sorbent tubes).
- Analytical instrumentation for quantification (e.g., Gas Chromatography - GC).

Procedure:

- A slow, constant stream of inert gas is passed through the saturation column containing tebufenozide at a precisely controlled temperature.
- The gas becomes saturated with the vapor of tebufenozide.
- The vapor is collected in a trapping system for a known period.
- The amount of tebufenozide collected in the trap is quantified using a suitable analytical method.
- The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.

Determination of Octanol-Water Partition Coefficient (log K_{ow}) by HPLC Method (Adapted from OECD Guideline 117)

Principle: This method estimates the octanol-water partition coefficient by correlating the retention time of the substance on a reverse-phase HPLC column with the known log K_{ow} values of a series of reference compounds.

Apparatus:

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
- Reverse-phase HPLC column (e.g., C18).
- Isocratic mobile phase (e.g., methanol/water mixture).
- Reference compounds with known log Kow values spanning the expected range of tebufenozide.

Procedure:

- **Calibration:** A series of reference compounds with well-established log Kow values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known log Kow values. The capacity factor is calculated as $k' = (t_R - t_0) / t_0$, where t_R is the retention time of the compound and t_0 is the dead time of the column.
- **Sample Analysis:** A solution of tebufenozide is injected into the same HPLC system under identical conditions, and its retention time is measured.
- **Calculation:** The capacity factor for tebufenozide is calculated, and its log Kow value is determined by interpolation from the calibration curve.

Signaling Pathway and Experimental Workflow

Ecdysone Receptor Signaling Pathway Activated by Tebufenozide

Tebufenozide acts as an agonist of the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). The binding of tebufenozide to the EcR/USP complex initiates a cascade of gene expression that leads to premature and incomplete molting. The following diagram illustrates this signaling pathway.

Caption: Generalized workflow for physicochemical property analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. oecd.org [oecd.org]
- 3. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 4. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- To cite this document: BenchChem. [Tebufenozide: A Comprehensive Technical Guide on its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561150#physicochemical-properties-of-tebufenozide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com